5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one: This compound is known for its role in metabolic health and muscle growth by influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one can be achieved through multiple pathways. One method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which yields the desired compound in high yields . Another approach uses halomethyl carbonyl compounds and 5-aminopyrazolo-pyridine derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in metabolic processes and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves the inhibition of specific enzymes, such as Nicotinamide N-Methyltransferase (NNMT). By inhibiting NNMT, this compound helps regulate metabolic processes and energy balance within cells . It also interacts with pathways involving NAD+ and SIRT1, which are crucial for cellular energy production and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo-pyridine derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
5-Amino-1-nitriminotetrazole: Known for its high nitrogen content and energetic properties.
Uniqueness
Its ability to modulate enzyme activity and influence metabolic pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-amino-1-(cyclobutylmethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-9/h5,7,9H,2-4,6,12H2,1H3 |
InChI Key |
ODQQLQPOIUIWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC2CCC2 |
Origin of Product |
United States |
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